4'-Amino[1,1'-biphenyl]-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
221290-17-1 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-(4-aminophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H,13H2,(H2,14,15,16) |
InChI Key |
XHVMLERESABDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)S(=O)(=O)N |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 4 Amino 1,1 Biphenyl 2 Sulfonamide Derivatives
Detailed Reaction Pathways and Kinetic Studies
The synthesis and derivatization of 4'-Amino[1,1'-biphenyl]-2-sulfonamide and its analogues proceed through various reaction pathways, with modern synthetic methods offering efficient routes to these scaffolds. Key transformations include palladium-catalyzed Suzuki coupling, copper-catalyzed Chan-Lam coupling, and electrochemical oxidative coupling.
The Suzuki coupling reaction is a common method for creating the biphenyl (B1667301) core structure. The pathway typically involves the reaction of an aryl boronic acid with an aryl halide. For instance, the synthesis of biphenyl-4-sulfonamides can be achieved by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide with a suitable brominated aromatic compound. The catalytic cycle, driven by a palladium catalyst like PdCl₂(dppf)·CH₂Cl₂, involves oxidative addition, transmetalation, and reductive elimination steps to form the C-C bond.
Another significant pathway is the Chan-Lam C-N cross-coupling, which is used to arylate the amino group of the biphenyl sulfonamide scaffold. This reaction couples an amine with an aryl boronic acid using a copper(II) catalyst, such as copper(II) acetate (B1210297), under mild conditions with ambient oxygen. nih.gov The reaction mechanism is believed to involve the formation of a copper(II)-amine complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-N bond.
Electrochemical methods provide an alternative pathway for forming the sulfonamide bond itself. The electrochemical oxidative coupling of thiols and amines is a notable example. acs.org Kinetic studies of this process reveal that the thiol is first rapidly oxidized at the anode to form a disulfide within seconds of initiating the reaction. acs.org The disulfide is then consumed over several minutes as the sulfonamide product is formed, indicating a multi-step process. acs.org The proposed pathway involves the generation of an aminium radical intermediate which reacts with the disulfide to yield a sulfenamide (B3320178). acs.org This intermediate undergoes two subsequent oxidation steps, passing through a sulfinamide intermediate, to ultimately form the stable sulfonamide. acs.org
Kinetic analyses are also crucial in understanding the biological activity of these derivatives, such as their inhibition of carbonic anhydrase (CA) isoforms. acs.org By measuring the initial rates of the CA-catalyzed CO₂ hydration reaction at various inhibitor concentrations, key kinetic parameters and inhibition constants (Ki) can be determined. acs.org Such studies have shown that certain 1,1'-biphenyl-4-sulfonamide derivatives inhibit various CA isoforms with Ki values in the nanomolar range. acs.org
Mechanistic Aspects of Sulfonamide Bond Formation
The formation of the sulfonamide bond (R-SO₂-NR'R'') is a cornerstone of the synthesis of this compound derivatives. The classical and most widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This reaction proceeds via a nucleophilic substitution mechanism. The mechanism for synthesizing amino acid-derived sulfonamides involves a nucleophilic attack by the amino group on an activated sulfonyl species. nih.gov For example, in the synthesis of derivatives from 4-acetamidobenzenesulfonyl chloride, the aromatic π electrons of an acetanilide (B955) precursor attack the partially positive sulfur atom of chlorosulfonic acid in an electrophilic aromatic substitution to form the sulfonyl chloride. cihanuniversity.edu.iq Subsequently, the amino group of an amino acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the S-N bond. cihanuniversity.edu.iq A base, such as sodium hydroxide, is typically used to neutralize the HCl generated during the reaction. cihanuniversity.edu.iq
More recent and environmentally benign approaches, such as electrochemical oxidative coupling, offer alternative mechanisms. In the direct electrochemical synthesis from thiols and amines, the mechanism bypasses the need for pre-functionalized and often toxic sulfonyl chlorides. acs.orgnih.gov The process is initiated by the anodic oxidation of the thiol to a disulfide. acs.org Concurrently, the amine is oxidized to an amine radical cation. nih.gov This radical cation then reacts with the disulfide to form a sulfenamide intermediate. acs.org This is followed by two consecutive oxidation steps to first generate a sulfinamide and finally the target sulfonamide. acs.org This pathway avoids harsh reagents and is driven solely by electricity, with hydrogen gas as the only byproduct. acs.orgnih.gov
Computational studies have been employed to understand the intricacies of sulfonamide bond cleavage and formation. Density functional theory (DFT) calculations have been used to rationalize fragmentation patterns observed in mass spectrometry. researchgate.net These studies show that protonation of the sulfonamide group can lead to S-N bond cleavage, and the resulting sulfonyl cation can undergo rearrangement, highlighting the relative stability and reactivity of intermediates involved in sulfonamide bond transformations. researchgate.net
Electron Transfer Mechanisms in Coupling Reactions
Electron transfer (ET) processes are central to many modern synthetic reactions used to construct and modify this compound derivatives, particularly in electrochemical and some metal-catalyzed coupling reactions.
In the electrochemical oxidative coupling of amines and thiols to form sulfonamides, electron transfer is the initiating step. The reaction mechanism involves the generation of an aminium radical intermediate at the anode. acs.org This species is formed by a single-electron transfer from the amine. This radical then participates in the S-N bond-forming cascade. acs.org Some challenging substrates, such as heteroarylamines, may require an electron-mediator like pyridine (B92270) to facilitate this initial electron transfer and allow the reaction to proceed efficiently. acs.orgnih.gov
While traditional palladium-catalyzed cross-coupling reactions like Suzuki coupling are often described by catalytic cycles involving oxidative addition and reductive elimination, electron transfer can play a role, especially in the initiation or side reactions. In other types of coupling reactions, ET mechanisms are more explicit. It has been proposed that complexes formed between metal alkoxides and additives like phenanthroline can function directly through electron transfer to initiate the coupling of haloarenes and arenes. acs.org Certain amino acids, such as sarcosine (B1681465) and proline, can also mediate these coupling reactions, with the simplest mechanism being electron transfer from the enolate of the amino acid, which is present as a dianion. acs.org
Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity and stereoselectivity are critical for controlling the precise structure and function of this compound derivatives, particularly when synthesizing analogues for specific biological targets.
Regioselectivity , the control of reaction at a specific position on the molecule, is often achieved using directing groups. In the synthesis of complex biaryl sulfonamides, a directing group (DG) can be temporarily installed on the molecule to guide a catalyst to a specific C-H bond. For example, bidentate directing groups like 8-aminoquinoline (B160924) or picolinamide (B142947) can be used to direct a Pd(II) catalyst to perform ortho C-H arylation on an aromatic carboxamide. nih.gov This strategy allows for the selective construction of biaryl systems where the position of the sulfonamide moiety relative to other substituents is precisely controlled. nih.gov Such methods provide an alternative to traditional cross-coupling reactions that rely on pre-functionalized substrates with specific substitution patterns. nih.gov The derivatization of the amino group itself, for instance with a 2-nitrobenzenesulfonyl (nosyl) group, is a common strategy for protection or for introducing specific functionalities. nih.govsemanticscholar.org
Stereoselectivity , the control over the three-dimensional arrangement of atoms, is crucial when chiral centers are present or introduced. The derivatization of the amino group of this compound with a chiral reagent can be used to create diastereomers. This is a common strategy in analytical chemistry for separating enantiomers. Chiral derivatization reagents, such as Marfey's reagent or axially chiral reagents derived from 6,6'-dimethyl-2,2'-biphenyldiamine, react with the amino group to form diastereomeric products that can be separated and quantified using techniques like LC-MS/MS. nih.govnih.gov This approach relies on the effective chiral environment created by the derivatizing agent to allow for chromatographic resolution of the stereoisomers. nih.gov Furthermore, the development of axially chiral biphenyl-based amino sulfonamide catalysts demonstrates the potential for performing asymmetric transformations, such as Mannich reactions, with high enantioselectivity. researchgate.net
The table below shows examples of chiral derivatization reagents used to create diastereomers from amino groups, illustrating the principle of stereoselective derivatization.
| Derivatization Reagent | Abbreviation | Application | Result |
| 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA (Marfey's Reagent) | Chiral separation of amino acids | Formation of diastereomers separable by LC-MS/MS nih.gov |
| (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride | (R)-BiAC | Enantioselective separation of amino acids | Complete chiral separation of proteinogenic amino acids nih.gov |
| (S)-(3-(4-carboxythiazolidin-3-yl)-3-oxopropyl) diphenylsulfonium | CTOD | Chiral resolution of amino acids | Generation of diastereomers with high resolution values (Rs > 1.5) doi.org |
Role of Catalysts and Additives in Reaction Efficiency
Catalysts and additives are fundamental to the efficiency, selectivity, and scope of chemical transformations involving this compound derivatives. They play diverse mechanistic roles, from lowering activation energies to acting as oxidants or mediators in electron transfer processes.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki coupling used to form the biphenyl core, the palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂) is central to the catalytic cycle. acs.org Additives like bases (e.g., cesium carbonate, potassium phosphate) are essential for the transmetalation step, activating the boronic acid derivative. acs.org In Pd(II)-catalyzed C-H arylation, an additive such as silver acetate (AgOAc) often serves as an oxidant to regenerate the active Pd(II) catalyst, thereby enabling the catalytic cycle to continue. nih.gov
In copper-catalyzed reactions , such as the Chan-Lam N-arylation, a copper salt like Cu(OAc)₂ acts as the catalyst. nih.gov The efficiency of these reactions can be significantly improved by the addition of ligands. For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) can coordinate to the copper center, stabilizing key intermediates and accelerating the reaction. nih.gov Similarly, in other copper-catalyzed N-arylations of sulfonamides, ligands such as oxalamides or 4-hydroxypicolinamides have been shown to form powerful catalytic systems that can couple a wide range of sulfonamides with (hetero)aryl halides. nih.gov
Additives can also play a crucial role in expanding the substrate scope of a reaction. In the electrochemical synthesis of sulfonamides, the addition of pyridine as an electron-mediator was found to be necessary for the successful coupling of challenging heteroarylamine substrates. acs.orgnih.gov The pyridine facilitates the initial electron transfer from the amine, a step that is otherwise too difficult for these substrates. acs.orgnih.gov
The table below summarizes the roles of various catalysts and additives in key reactions for synthesizing biphenyl sulfonamide derivatives.
| Reaction | Catalyst | Additive(s) | Role of Catalyst/Additive |
| Suzuki Coupling | PdCl₂(dppf)·CH₂Cl₂ | K₃PO₄ (Base) | Pd(0) species drives the catalytic cycle; base activates the boronic ester for transmetalation. acs.org |
| Chan-Lam C-N Coupling | Cu(OAc)₂ | TMEDA (Ligand) | Cu(II) catalyzes the C-N bond formation; ligand stabilizes copper intermediates and enhances reactivity. nih.gov |
| C-H Arylation | Pd(OAc)₂ | AgOAc (Oxidant) | Pd(II) catalyzes C-H activation; oxidant regenerates the active Pd(II) catalyst. nih.gov |
| Electrochemical Sulfonamide Synthesis | None (Electricity Driven) | Pyridine (Mediator) | Pyridine acts as an electron-mediator to facilitate oxidation of less reactive amine substrates. acs.orgnih.gov |
Computational and Theoretical Studies of 4 Amino 1,1 Biphenyl 2 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods provide detailed insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to determine optimized molecular geometries, electronic properties, and energies. researchgate.net For sulfonamide-containing compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can predict key structural parameters. kau.edu.sa
These calculations provide the most stable three-dimensional arrangement of atoms by minimizing the total energy of the molecule. Key outputs include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Electronic structure analysis through DFT reveals properties such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Table 1: Representative DFT-Calculated Geometrical Parameters for a Sulfonamide Moiety (Note: This table illustrates typical data obtained from DFT calculations for sulfonamide-based compounds and does not represent specific experimental values for 4'-Amino[1,1'-biphenyl]-2-sulfonamide.)
| Parameter | Typical Calculated Value |
| S=O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.63 Å |
| S-C Bond Length | ~1.77 Å |
| O=S=O Bond Angle | ~120° |
| C-S-N Bond Angle | ~107° |
Vibrational Frequency Analysis for Conformational Energetics
Vibrational frequency analysis is a computational method that complements experimental techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net By calculating the harmonic vibrational frequencies, researchers can predict the infrared spectrum of a molecule. nih.gov This analysis helps in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov
For a molecule like this compound, this analysis can identify characteristic vibrational modes associated with its functional groups: the amino (-NH2) group, the sulfonamide (-SO2NH2) group, and the biphenyl (B1667301) rings. For instance, the symmetric and asymmetric stretching vibrations of the SO2 group typically appear in distinct regions of the IR spectrum. nih.gov Furthermore, these calculations are crucial for confirming that an optimized geometry corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
Table 2: Typical Vibrational Frequencies for Key Functional Groups in Sulfonamides (Note: These are representative frequency ranges for sulfonamide-related compounds and are not specific data for this compound.)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretching | 3300 - 3500 |
| Sulfonamide (SO₂) | Asymmetric Stretching | 1300 - 1350 |
| Sulfonamide (SO₂) | Symmetric Stretching | 1125 - 1160 |
| Sulfonamide (S-N) | S-N Stretching | 850 - 935 nih.gov |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MESP map illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov
For this compound, an MESP map would reveal the nucleophilic and electrophilic sites. The oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and sulfonamide groups would exhibit positive potential, indicating sites for potential nucleophilic interaction or hydrogen bond donation. researchgate.netnih.gov
Intermolecular Interactions and Hydrogen Bonding in Crystal Structures
The arrangement of molecules in a crystal lattice is governed by intermolecular interactions, with hydrogen bonding playing a particularly critical role in sulfonamides. The amino (-NH2) and sulfonamide (-SO2NH2) groups in this compound are potent hydrogen bond donors (N-H) and acceptors (S=O and N).
Analysis of Interaction Energies within Molecular Assemblies
Techniques such as Hirshfeld surface analysis and energy framework calculations are employed to visualize and quantify these interactions. This analysis provides insight into the stability of the crystal structure and the relative importance of various intermolecular contacts. For sulfonamides, the strong directionality and energy of hydrogen bonds involving the sulfonamide group are often found to be the dominant forces directing the crystal packing.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations focus on individual molecules or small clusters, molecular modeling and simulation approaches are used to study the behavior of larger systems, such as the interaction of a molecule with a biological target or its behavior in solution. For drug-like molecules such as sulfonamides, molecular docking is a common simulation approach. This technique predicts the preferred orientation and binding affinity of a molecule when it binds to a protein or other receptor. These simulations are instrumental in rational drug design and in understanding the structure-activity relationships of pharmacologically active compounds. nih.gov
Molecular Docking for Predicting Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For derivatives of this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the specific interactions that govern binding affinity. nih.govresearchgate.net
Biphenyl sulfonamides have been docked against various enzymes to explore their inhibitory potential. Key targets include carbonic anhydrases (CAs), dihydropteroate (B1496061) synthase (DHPS), and β-N-acetyl-d-hexosaminidase. nih.govijcce.ac.irnih.govacs.org These studies reveal that the sulfonamide group often plays a crucial role in coordinating with metal ions (like the zinc ion in carbonic anhydrases) and forming hydrogen bonds with active site residues. acs.orgijnrd.org The biphenyl core typically engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues within the binding pocket. nih.gov
For instance, docking studies of similar 1,1'-biphenyl-4-sulfonamides against human carbonic anhydrase (hCA) isoforms have shown that the sulfonamide moiety interacts with the zinc ion and key residues like Gln92, His68, and Thr200. rsc.org The biphenyl rings can occupy hydrophobic pockets, and substituents on the rings can form additional hydrogen bonds or hydrophobic contacts, thereby influencing potency and selectivity. acs.orgnih.gov The 4'-amino group on this compound, for example, can act as a hydrogen bond donor, potentially enhancing binding affinity with specific targets.
| Target Enzyme | Protein Data Bank (PDB) ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interactions |
|---|---|---|---|---|
| Staphylococcus aureus DHPS | - | -5.75 to -6.47 | ASN 11, SER 50, ARG 52, HIS 241 | Hydrogen Bonding, Coordination with Mn ion |
| Human Carbonic Anhydrase II (hCA II) | 5FL4 | -8.1 to -9.2 | Gln92, Asn66, His68, Thr200 | Hydrogen Bonding, Hydrophobic Interactions |
| Human Carbonic Anhydrase IX (hCA IX) | - | - | - | - |
| β-N-acetyl-d-hexosaminidase (OfHex1) | - | - | - | Competitive Inhibition |
Data in the table is representative of findings for the biphenyl sulfonamide class of compounds and may not be specific to this compound itself, for which specific docking studies may not be publicly available. Binding energies and interacting residues are illustrative of typical findings in the literature. ijcce.ac.irnih.govrsc.org
Molecular Dynamics Simulations for Protein-Ligand Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time. acs.org MD simulations are performed on docked complexes of sulfonamide derivatives to validate the docking results and assess the stability of the predicted interactions. peerj.commdpi.comnih.gov
These simulations track the atomic movements of the system over a period, typically nanoseconds, providing a more realistic representation of the physiological environment. acs.orgmdpi.com Key parameters analyzed from MD trajectories include:
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. It can show which residues in the active site are most affected by ligand binding. rsc.org
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction. acs.orgrsc.org
For sulfonamide inhibitors, MD simulations have confirmed that the crucial interactions, such as the coordination of the sulfonamide group to the zinc ion in carbonic anhydrases, are maintained throughout the simulation, affirming the stability of the binding mode predicted by docking. acs.org
In Silico Screening and Virtual Ligand Design Principles
In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This method is faster and more cost-effective than experimental high-throughput screening. There are two main approaches:
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. eurofinsdiscovery.com A library of compounds is docked into the active site of the target, and a scoring function is used to rank the compounds based on their predicted binding affinity. nih.gov For a target like carbonic anhydrase, SBVS can be used to screen for novel biphenyl sulfonamide inhibitors by evaluating how well they fit into the well-defined active site. nih.govacs.org
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. eurofinsdiscovery.com This approach utilizes the structural information of known active compounds. mdpi.com A model, such as a pharmacophore, is built based on the common chemical features of known inhibitors. This model is then used to search for other molecules in a database that possess similar features. mdpi.com
These screening methods are fundamental to virtual ligand design. By analyzing the binding modes of initial "hits" from a virtual screen, medicinal chemists can design new derivatives, such as modifications to the this compound structure, to improve properties like potency, selectivity, and pharmacokinetic profiles. researchgate.netacs.org
Investigation of Atropisomerism and Axial Chirality in Biphenyl Systems
Biphenyl systems can exhibit a unique form of stereoisomerism called atropisomerism, which arises from restricted rotation around the single bond connecting the two aryl rings. pharmaguideline.comrsc.org This restricted rotation creates a chiral axis, leading to non-superimposable mirror images called atropisomers. wikipedia.org For atropisomerism to occur and for the isomers to be stable enough to be isolated, the rotation around the C-C single bond must be significantly hindered, which is typically caused by the presence of bulky substituents at the ortho positions (the positions adjacent to the connecting bond). pharmaguideline.comslideshare.net
In the case of this compound, the sulfonamide group (-SO₂NH₂) is located at an ortho position (position 2) of one of the phenyl rings. This group is sufficiently bulky to sterically hinder free rotation around the biphenyl linkage. pharmaguideline.com This makes the molecule a candidate for exhibiting axial chirality and atropisomerism. wikipedia.org The stability of these atropisomers, meaning their rate of interconversion (racemization), depends on the height of the rotational energy barrier. nih.gov If the energy barrier is high enough (typically > 22.3 kcal/mol at room temperature), the individual atropisomers can be isolated. nih.gov Computational methods can be employed to calculate this rotational barrier and predict the half-life of racemization. nih.gov
The existence of stable atropisomers is significant in pharmacology, as different atropisomers of a drug can have vastly different biological activities and selectivity profiles. nih.gov
Prediction of Reactivity Descriptors (e.g., Softness, Fukui Functions)
Quantum chemical calculations, often based on Density Functional Theory (DFT), can be used to predict various molecular properties and reactivity descriptors. These descriptors provide insight into the chemical behavior of a molecule. For sulfonamides, these calculations can help in understanding their electronic structure and reactivity. orientjchem.org
Key reactivity descriptors include:
Chemical Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to a change in its electron distribution. Softness is the reciprocal of hardness. A molecule with a low hardness value (and thus high softness) is generally more reactive. orientjchem.org
Electronegativity (χ): This describes the ability of a molecule to attract electrons. orientjchem.org
Fukui Functions: These functions are used to describe the electron density changes when the number of electrons in a molecule changes. They can identify the most electrophilic and nucleophilic sites within a molecule, predicting where it is most likely to react. For example, it can help predict which atoms are most susceptible to nucleophilic or electrophilic attack.
Structure Activity Relationship Sar Studies of 4 Amino 1,1 Biphenyl 2 Sulfonamide and Its Analogs
Modulation of the Biphenyl (B1667301) Core for Activity Profile Adjustment
The biphenyl core of 4'-Amino[1,1'-biphenyl]-2-sulfonamide serves as a rigid scaffold that can be systematically modified to adjust the compound's activity profile. Research into biphenylsulfonamides as endothelin-A (ETA) selective antagonists has shown that substitutions on the pendant phenyl ring (the ring not carrying the sulfonamide group) significantly improve binding and functional activity. acs.org
A key finding is that introducing a hydrophobic group at the 4'-position is optimal for activity. acs.org For instance, analogs with an isobutyl or isopropoxyl group at this position demonstrate enhanced ETA receptor antagonism. acs.org Furthermore, the introduction of a primary amino group at the 2'-position also leads to improved analogs. acs.org The combination of these optimal features, such as in 2'-Amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1,1'-biphenyl]-2-sulfonamide, results in a compound with significantly improved ETA binding affinity and functional activity. acs.org
The positioning of substituents on the biphenyl core also plays a crucial role in the activity of antimicrobial peptidomimetic amphiphiles. nih.gov While not sulfonamides, these studies on biphenyl scaffolds demonstrate that changes in the molecular shape resulting from different substitution patterns can have a significant impact on antibacterial efficacy and the spectrum of activity. nih.gov For example, a 2,2'-disubstitution pattern on the biphenyl core is a key feature of some lead compounds in this class. nih.gov
| Compound | Substitution at 2'-position | Substitution at 4'-position | ETA Binding Affinity (Ki, nM) |
|---|---|---|---|
| Parent Compound | -H | -H | >1000 |
| Analog A | -NH2 | -H | 250 |
| Analog B | -H | -isobutyl | 50 |
| BMS-187308 (20) | -NH2 | -isobutyl | 5.5 |
Impact of Substituents on the Sulfonamide Moiety on Functional Properties
The sulfonamide group (-SO2NHR) is a critical pharmacophore, and modifications to its substituent (R) can profoundly affect the functional properties of the molecule. openaccesspub.org The nitrogen atom of the deprotonated sulfonamide moiety typically coordinates with a metal ion, such as Zn2+, in the active site of metalloenzymes, while the attached R group can form additional interactions with hydrophobic and hydrophilic residues. nih.gov
The nature of the R group can influence potency and selectivity. In the case of endothelin antagonists, a substituted heterocyclic ring, such as a 3,4-dimethyl-5-isoxazolyl group, on the sulfonamide nitrogen was found to be effective. acs.org In a study of sulfonamides derived from carvacrol (B1668589) as potential treatments for Alzheimer's disease, various cyclic and acyclic substituents on the sulfonamide group were evaluated for their ability to inhibit acetylcholinesterase (AChE). nih.gov The results showed that compounds with morpholine, piperidine, and 2-phenol substituents were more potent inhibitors than an analog with a hydrazine (B178648) substituent. nih.gov This highlights that the steric and electronic properties of the sulfonamide substituent are key determinants of biological activity. nih.gov
| Compound | Sulfonamide Substituent (R in -SO2NHR) | AChE Inhibition (IC50, µM) |
|---|---|---|
| 1 | Morpholine | 1.02 |
| 2 | Piperidine | 1.23 |
| 3 | Hydrazine (-NH2) | 2.01 |
| 4 | 4-Methylpiperazine | 1.35 |
| 5 | 2-Phenol | 1.15 |
Positional Isomerism and its Influence on Biological Interactions
Positional isomerism, the differential placement of functional groups on the biphenyl scaffold, significantly influences how a molecule interacts with its biological target. nih.gov The spatial arrangement of key hydrophobic and hydrophilic groups can alter the molecule's shape, complementarity to the binding site, and ultimately its efficacy and selectivity. nih.gov
A systematic investigation of 4'-substituted 1,1'-biphenyl-4-sulfonamides as human carbonic anhydrase (CA) inhibitors demonstrated the profound impact of isomerism. nih.gov Analogs incorporating a 2"- or 3"-amino- or carboxyphenyl unit showed markedly different inhibition profiles against various CA isoforms compared to their 4"-substituted counterparts. nih.gov Specifically, moving the amino or carboxy substituent from the 4"-position to the 2"- or 3"-position led to a considerable improvement in CA II inhibitory efficacy, with some analogs reaching subnanomolar potency. nih.gov Concurrently, this positional shift caused a significant drop in activity against CA IX. nih.gov This illustrates how subtle changes in substituent position can dramatically alter the selectivity profile.
Similarly, studies on biphenyl-based antimicrobial compounds revealed that positional isomers exhibit different levels of efficacy against various bacterial strains. nih.gov For example, one isomer showed an eightfold increase in efficacy against Pseudomonas aeruginosa and Escherichia coli, while other isomers displayed enhanced activity against Acinetobacter baumannii. nih.gov These findings underscore that molecular shape, as dictated by the substitution pattern, is a critical factor for biological interactions. nih.gov
| Compound Type | hCA I | hCA II | hCA IX |
|---|---|---|---|
| 4"-substituted analogs (12-18) | 5.9 - 217.7 | Potent | Potent |
| 2"/3"-substituted analogs (1-11) | Similar to 4" analogs | 0.57 - 31.0 | 92.0 - 555.7 |
Ligand Efficiency and Lipophilicity Considerations in SAR
In the process of drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics used to assess the quality of a compound during lead optimization. nih.gov LE measures the binding energy of a ligand per heavy (non-hydrogen) atom, providing an indication of how efficiently the molecule binds to its target. nih.gov LipE relates the potency of a compound to its lipophilicity (e.g., clogP), reflecting how effectively a ligand utilizes its lipophilicity to achieve binding affinity. nih.gov
For P-glycoprotein (P-gp) inhibitors with scaffolds similar to biphenyls, SAR studies have shown that while lipophilicity plays a dominant role in determining activity, simply increasing lipophilicity is not an effective optimization strategy. nih.gov Analysis of benzophenone-based P-gp inhibitors revealed that LE values tend to decrease as the size of the ligand increases. bohrium.com
While many potent P-gp inhibitors are highly lipophilic, their LipE values often fall below the threshold considered optimal for promising drug candidates. nih.gov In one study, none of the clinically tested P-gp inhibitors met the ideal criteria of LipE > 5 and clogP between 2 and 3. nih.gov Nevertheless, these metrics are valuable for comparing compounds within a series and guiding the design of analogs that achieve higher potency without a concomitant increase in undesirable lipophilicity, which can negatively impact pharmacokinetic properties. nih.gov
| Compound Class | Potency (pIC50) | clogP | LE | LipE (pIC50 - clogP) |
|---|---|---|---|---|
| Propafenone Analog | 7.12 | 4.55 | 0.31 | 2.57 |
| Benzophenone Analog 1 | 6.51 | 4.97 | 0.28 | 1.54 |
| Benzophenone Analog 2 | 7.54 | 6.54 | 0.27 | 1.00 |
| Dimeric Analog 23 | 8.22 | 9.01 | 0.24 | -0.79 |
Structural Determinants of Selectivity for Molecular Targets
Achieving selectivity for a specific molecular target over others, particularly closely related ones, is a major goal in drug design to minimize off-target effects. For biphenyl sulfonamides, structural features that govern selectivity have been identified through detailed SAR and structural biology studies.
Selectivity often arises from exploiting subtle differences in the amino acid composition of the target's binding site. A classic example is the selectivity of sulfonamide inhibitors for the cancer-associated carbonic anhydrase IX (CA IX) over the ubiquitous CA II isoform. nih.gov A key difference is the substitution of phenylalanine at position 131 in CA II with a smaller valine in CA IX (F131V). nih.gov This change creates a more open and concave hydrophobic pocket in the CA IX active site, which can be efficiently filled by bulky inhibitor moieties, thus conferring selectivity. nih.gov
As discussed previously, positional isomerism is also a powerful tool for engineering selectivity. Shifting a substituent on the terminal phenyl ring of a biphenyl sulfonamide from the 4"-position to the 2"- or 3"-position can switch the selectivity profile from a dual CA II/CA IX inhibitor to a highly selective CA II inhibitor. nih.gov Similarly, for endothelin antagonists, the combination of a 2'-amino and a 4'-isobutyl group on the biphenyl core afforded high selectivity for the ETA receptor subtype. acs.org Docking studies of selective inhibitors for human protein tyrosine phosphatase beta (HPTPβ) suggest that selectivity over other phosphatases like PTP1B is achieved through specific interactions with residues in a secondary binding site adjacent to the main catalytic center. researchgate.net These examples demonstrate that selectivity is determined by the precise three-dimensional complementarity between the ligand and its target protein.
Biological and Biochemical Interactions of Biphenyl Sulfonamide Compounds in Vitro and in Silico Investigations
Enzyme Inhibition Mechanism Studies
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Biphenyl (B1667301) sulfonamide derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. A study involving a series of novel biphenyl bis-sulfonamide derivatives demonstrated modest in vitro inhibition of both enzymes. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 2.27 to 123.11 µM against AChE and from 7.74 to less than 400 µM against BuChE.
Within this series, one of the most potent inhibitors of AChE was identified as compound 3p , with an IC50 value of 2.27 ± 0.01 µM. For BuChE, compound 3g exhibited the highest inhibition, with an IC50 of 7.74 ± 0.07 µM. These findings highlight the potential for developing selective inhibitors for either enzyme by modifying the biphenyl sulfonamide structure.
Table 1: Cholinesterase Inhibitory Activity of Biphenyl Bis-Sulfonamide Derivatives
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| 3p | 2.27 ± 0.01 | - |
| 3g | - | 7.74 ± 0.07 |
Data represents the most potent compounds from a tested series.
Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition
Sulfonamides are well-established inhibitors of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This inhibition is the basis for the antibacterial activity of sulfa drugs. The mechanism of action involves competitive inhibition, where the sulfonamide molecule, being structurally similar to the natural substrate para-aminobenzoic acid (PABA), binds to the active site of DHPS and blocks the synthesis of dihydropteroate, a precursor to folic acid. This ultimately disrupts the production of DNA and RNA, leading to a bacteriostatic effect.
In silico molecular docking studies have been performed to investigate the interaction of biphenyl sulfonamide derivatives with the DHPS enzyme from Staphylococcus aureus. These studies help in predicting the binding mechanisms and identifying potential inhibitors for the treatment of bacterial infections. The binding energies calculated from these docking studies provide an indication of the inhibitory potential of the compounds.
Matrix Metalloproteinase (MMP) Inhibition
Biphenyl sulfonamides have emerged as a significant class of matrix metalloproteinase (MMP) inhibitors. Overexpression of certain MMPs, such as MMP-2, is associated with conditions like leukemia. A series of biphenylsulfonamide derivatives were synthesized and evaluated as potential MMP-2 inhibitors for their prospective application as antileukemic agents.
In this study, compounds DH-18 and DH-19 were identified as the most effective MMP-2 inhibitors, with IC50 values of 139.45 nM and 115.16 nM, respectively. These compounds also demonstrated potent antileukemic efficacy against the K562 chronic myeloid leukemia cell line, with IC50 values of 0.338 µM and 0.398 µM, respectively. Molecular docking and dynamics simulation studies suggested that these compounds could form strong chelation with the catalytic zinc ion in the active site of MMP-2.
Table 2: MMP-2 Inhibitory and Antileukemic Activities of Biphenylsulfonamide Derivatives
| Compound | MMP-2 Inhibition IC50 (nM) | Antileukemic Efficacy (K562 cells) IC50 (µM) |
|---|---|---|
| DH-18 | 139.45 | 0.338 |
| DH-19 | 115.16 | 0.398 |
Antimicrobial Activity Investigations (In Vitro)
The antimicrobial properties of newly synthesized biphenyl sulfonamide derivatives have been explored against various bacterial and fungal strains. In one study, seven novel biphenyl sulfonamide derivatives were synthesized and screened for their antibacterial and antifungal activities.
The results indicated that all tested compounds exhibited significant antibacterial activity. Notably, compound 2 showed a minimum inhibitory concentration (MIC) of 25 µ g/disc against S. typhi, while compound 4 was active against the same strain with MIC values of 20 and 25 µ g/disc . In terms of antifungal activity, compound 6 displayed significant activity against A. fumigatus with an MIC of 50 µ g/disc .
Table 3: Antimicrobial Activity of Biphenyl Sulfonamide Derivatives
| Compound | Test Organism | Activity (MIC in µg/disc) |
|---|---|---|
| 2 | S. typhi | 25 |
| 4 | S. typhi | 20, 25 |
| 6 | A. fumigatus | 50 |
Antioxidant Activity Profiling (In Vitro Assays)
The antioxidant potential of biphenyl sulfonamide derivatives has also been a subject of investigation. A study that synthesized seven new biphenyl sulfonamide derivatives also evaluated their antioxidant activity. The findings revealed that all the compounds possessed good antioxidant properties.
Among the tested compounds, compound 6 was identified as the most active, exhibiting a radical scavenging activity (%RSA) of 93.57% and an IC50 value of 0.0140 mg/mL. This high antioxidant activity was attributed to the presence of a phenyl hydrazine (B178648) moiety in its structure.
Table 4: Antioxidant Activity of Biphenyl Sulfonamide Derivatives
| Compound | % Radical Scavenging Activity (%RSA) | IC50 (mg/mL) |
|---|---|---|
| 6 | 93.57 | 0.0140 |
Antiviral Activity Assessments (e.g., Anti-HIV, In Silico Interactions with Viral Proteases like SARS-CoV-2 Main Protease)
The antiviral potential of compounds related to the biphenyl sulfonamide structure has been explored, particularly against the Human Immunodeficiency Virus (HIV). Research has identified certain N-biphenyl-based compounds that act as antagonists of the HIV-1 gp120 envelope glycoprotein.
For instance, the compound NBD-14204 demonstrated antiviral activity against a range of HIV-1 clinical isolates, with IC50 values in the range of 0.24–0.9 µM. Another related compound, NBD-14208 , also showed antiviral activity, though with a wider range of IC50 values (0.66–5.7 µM). In silico studies are also a valuable tool for identifying potential antiviral agents. Virtual screening protocols and molecular dynamics simulations can be used to predict the binding affinity of compounds with viral proteins, such as the SARS-CoV-2 main protease (Mpro), which is a crucial enzyme in the viral replication cycle. While specific in silico results for 4'-Amino[1,1'-biphenyl]-2-sulfonamide with SARS-CoV-2 Mpro are not detailed in the reviewed literature, this approach remains a key strategy in the search for new antiviral therapies.
Coordination Chemistry and Metal Complexation with Sulfonamide Ligands
The sulfonamide group is a versatile ligand in coordination chemistry due to the presence of nitrogen and oxygen donor atoms, which can coordinate with various metal ions. The synthesis and characterization of metal complexes with sulfonamide-based ligands have been an active area of research.
Studies have reported the synthesis of Cu(II) complexes with novel N-sulfonamide ligands. In these complexes, the sulfonamide ligands can act as monodentate coordinators, binding to the metal ion through a nitrogen atom. The resulting complexes often exhibit distorted square pyramidal or square-planar geometries. The coordination of the metal ion with the sulfonamide ligand can enhance the biological activity of the complex compared to the free ligand or simple metal salts. These metal complexes have been investigated for their potential as antitumor, antibacterial, and antioxidant agents.
Advanced Research Directions and Emerging Applications of Biphenyl Sulfonamide Chemistry
Development of Chemical Probes for Receptor and Enzyme Systems
The biphenyl (B1667301) sulfonamide moiety is an exemplary scaffold for the design of chemical probes, which are small molecules used to study and manipulate biological systems like receptors and enzymes. Its rigid yet tunable structure allows for precise orientation of functional groups to achieve high affinity and selectivity for biological targets.
A primary area of investigation has been the development of enzyme inhibitors. Derivatives of the biphenyl sulfonamide core are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.govnih.gov For instance, a series of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives were synthesized and shown to have remarkable inhibitory potential against various human carbonic anhydrase (hCA) isoforms. nih.gov The sulfonamide group itself is crucial, as its deprotonated nitrogen coordinates with the Zn(II) ion in the enzyme's active site, effectively blocking its catalytic activity. nih.govacs.org The biphenyl scaffold allows for modifications that can confer isoform selectivity. Researchers have hypothesized that this scaffold can extend into specific regions of the enzyme's active site, enabling interactions that differentiate between the various isoforms, a key aspect in designing drugs with fewer side effects. acs.org
Beyond carbonic anhydrases, novel biphenyl-sulfonamide analogues have been identified as potent and specific inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. nih.gov One representative compound, H28, was shown to bind directly to the NLRP3 protein, inhibiting its assembly and activation. nih.gov This demonstrates the scaffold's utility in creating probes to investigate and target protein-protein interactions.
Furthermore, the biphenyl sulfonamide structure can be integrated into larger systems to create functional probes, such as fluorescent chemical probes for cellular imaging. By attaching a fluorophore like naphthalimide to a sulfonamide-containing molecule, researchers have developed tumor-targeting fluorescent probes. mdpi.com The sulfonamide portion can act as a targeting group for proteins like carbonic anhydrase IX, which is overexpressed in many tumors. mdpi.com These probes are valuable tools for the noninvasive detection of cancers and for studying the distribution and dynamics of their target proteins in living cells. mdpi.com
Applications in Material Science and Polymer Chemistry
The unique chemical and physical properties of the biphenyl sulfonamide structure are being harnessed in the field of material science and polymer chemistry. The rigidity of the biphenyl unit combined with the functional versatility of the amino and sulfonamide groups allows for the creation of polymers with tailored properties.
One significant application is in the development of proton-exchange membranes (PEMs) for fuel cells. Polyimides derived from 4,4'-diamino-[1,1'-biphenyl]-2,2'-disulfonic acid, a close derivative of the subject compound, have been investigated for this purpose. researchgate.net The sulfonic acid groups provide proton conductivity, while the robust polyimide backbone offers the necessary thermal and mechanical stability required for fuel cell operation. The specific structure of the biphenyl diamine influences the polymer's membrane-forming properties and stability. researchgate.net
Another emerging area is the creation of "smart" polymers that respond to environmental stimuli. By incorporating sulfonamide groups into polymer backbones, pH-sensitive materials can be developed. google.com The sulfonamide group has a specific pKa value, and its ionization state changes with the surrounding pH. This change can trigger alterations in the polymer's physical properties, such as its solubility or swelling capacity, making these materials suitable for applications in drug delivery systems, biosensors, and biomaterials. google.com
The biphenyl unit itself is a valuable component in various polymers and plastics, and bioderived biphenyl compounds are being explored as sustainable building blocks for new macromonomers and polymers. wikipedia.orgosti.gov The incorporation of structures like 4'-Amino[1,1'-biphenyl]-2-sulfonamide into polymer chains could introduce a combination of rigidity, functionality, and potential bioactivity, opening avenues for novel high-performance plastics, coatings, and adhesives. wikipedia.orgosti.gov
Methodological Innovations in Sulfonamide Synthesis
The importance of the sulfonamide functional group has driven significant innovation in synthetic organic chemistry, moving beyond traditional methods to more efficient, versatile, and environmentally benign strategies. sci-hub.seijpsjournal.com The classical approach for synthesizing sulfonamides involves the reaction of an amine with a sulfonyl chloride in the presence of a base. sci-hub.se While robust, this method can be limited by the availability and stability of the requisite sulfonyl chlorides.
Modern synthetic chemistry has introduced a variety of powerful new methodologies:
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are now a cornerstone of sulfonamide synthesis. The Chan-Lam C-N coupling, which uses copper catalysts to react amines with boronic acids, has been successfully employed to prepare derivatives of 4'-amino-[1,1'-biphenyl]-4-sulfonamide. nih.gov This method offers mild reaction conditions and broad functional group tolerance. nih.gov
One-Pot Syntheses: Innovative one-pot procedures have been developed to streamline the synthesis of sulfonamides from more readily available starting materials. One such method allows for the synthesis of sulfonamides directly from aromatic carboxylic acids and amines. This is achieved through a copper-catalyzed decarboxylative chlorosulfonylation, followed by in-situ amination, bypassing the need to pre-functionalize the starting materials. acs.org
Photochemical Methods: Light-mediated reactions offer a metal-free alternative for constructing complex molecules. Photochemical fragmentation of N-aroylsulfonamides has been developed as a method for preparing biaryls, showcasing the reactivity of the sulfonamide linker under specific conditions. researchgate.net
Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, provides a green and efficient method for synthesizing biphenyl sulfonamide derivatives. ijcce.ac.ircivilica.com This technique often leads to higher yields, shorter reaction times, and is considered an environmentally benign approach. ijcce.ac.ircivilica.com
Novel Reagent Strategies: Recent advances include the use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and electrochemical methods for sulfonamide construction. thieme-connect.comresearchgate.net These strategies provide new pathways for incorporating the sulfonyl group and are compatible with a wide range of molecular structures. thieme-connect.com
These methodological innovations not only facilitate the synthesis of known biphenyl sulfonamides but also enable the rapid generation of diverse libraries of new analogues for screening in drug discovery and materials science. acs.orgresearchgate.net
Exploration of Novel Biphenyl Sulfonamide Scaffolds for Targeted Molecular Interactions
The biphenyl sulfonamide scaffold serves as a versatile template for designing novel molecules that can engage in highly specific interactions with biological targets. By systematically modifying the substitution patterns on the biphenyl rings and altering the nature of the sulfonamide group, researchers can fine-tune the molecule's shape, electronics, and hydrogen bonding capabilities to achieve desired biological effects.
This scaffold has been successfully exploited to develop inhibitors for a range of therapeutic targets beyond carbonic anhydrase:
Anticancer Agents: Derivatives of N-sulfonyl-aminobiaryls have been designed as potent anticancer agents that function as antitubulin agents and inhibitors of the STAT3 signaling pathway. tmu.edu.tw The biphenyl core is crucial for establishing the interactions that disrupt microtubule polymerization and inhibit key cancer-promoting proteins. tmu.edu.twnih.gov
Anti-inflammatory Agents: As mentioned, biphenyl sulfonamides have been identified as direct inhibitors of the NLRP3 inflammasome, a target for various inflammatory conditions. nih.gov The design process involves creating analogues that can fit into the binding pocket of the NLRP3 protein, preventing its activation. nih.gov
Antidiabetic Agents: The biphenyl moiety has been incorporated into molecules designed as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) signaling and a target for the treatment of type 2 diabetes. researchgate.net
Immuno-oncology Agents: The biphenyl core is a key feature in small-molecule inhibitors designed to disrupt the PD-1/PD-L1 interaction, a critical immune checkpoint. unifi.it Computational studies reveal that the biphenyl moiety establishes crucial T-shaped π-π stacking interactions with tyrosine residues in the PD-L1 binding pocket, anchoring the inhibitor and enabling it to induce a protein dimerization that blocks the interaction with PD-1. unifi.it
The exploration of these scaffolds is often guided by structure-based drug design, where computational docking studies predict how a designed molecule will bind to its target protein. nih.govijcce.ac.ir This allows for the rational design of modifications to the biphenyl sulfonamide core to enhance binding affinity and selectivity.
Table 1: Examples of Targeted Molecular Interactions with Biphenyl Sulfonamide Scaffolds
| Target Protein/System | Therapeutic Area | Key Interaction Feature of Scaffold | Reference(s) |
|---|---|---|---|
| Carbonic Anhydrase (CA) | Glaucoma, Cancer | Sulfonamide group coordinates with active site Zinc; biphenyl tail explores hydrophobic pockets for isoform selectivity. | nih.gov, acs.org |
| NLRP3 Inflammasome | Inflammatory Diseases | Direct binding to the NLRP3 protein, inhibiting inflammasome assembly and activation. | nih.gov |
| Tubulin / STAT3 | Cancer | Biphenyl core disrupts tubulin polymerization and inhibits STAT3 phosphorylation. | tmu.edu.tw |
| PD-L1 | Immuno-oncology | Biphenyl moiety engages in π-π stacking interactions within the PD-L1 dimerization interface. | unifi.it |
| PTP1B | Type 2 Diabetes | Biphenyl-containing structures inhibit the PTP1B enzyme to enhance insulin signaling. | researchgate.net |
Future Perspectives in Rational Ligand Design and Biochemical Tool Development
The future of biphenyl sulfonamide chemistry is poised for significant advancements, driven by the principles of rational design and the increasing need for sophisticated biochemical tools to unravel complex biological processes. The inherent versatility of the this compound framework will continue to be a foundation for innovation.
Rational Ligand Design: The synergy between computational chemistry and synthetic innovation will accelerate the discovery of next-generation therapeutics. nih.gov Molecular docking and dynamic simulations will enable the design of biphenyl sulfonamide derivatives with exquisite selectivity for specific enzyme isoforms or receptor subtypes, minimizing off-target effects. nih.gov This approach is critical for developing highly selective inhibitors for targets like specific carbonic anhydrase isoforms or protein kinases. The design of covalent inhibitors, by incorporating reactive groups like sulfonyl fluorides onto the biphenyl scaffold, represents a promising strategy for achieving potent and durable target engagement. acs.org
Biochemical Tool Development: Beyond therapeutics, the biphenyl sulfonamide scaffold is an ideal platform for creating advanced biochemical tools. The development of fluorescent probes for biological imaging is expected to expand, with new probes being designed with improved photophysical properties and targeting capabilities for a wider range of proteins. mdpi.com Furthermore, the scaffold can be used to construct bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The biphenyl sulfonamide portion could serve as the warhead that binds to the protein of interest.
The continued exploration of novel synthetic methodologies will be crucial, enabling chemists to access previously unattainable chemical space and to construct increasingly complex and functionalized biphenyl sulfonamide architectures. researchgate.net This will support the development of molecular probes for studying post-translational modifications, protein-protein interactions, and other fundamental cellular events, solidifying the role of biphenyl sulfonamide chemistry as a cornerstone of modern molecular science.
Q & A
Basic: What experimental methodologies are recommended for optimizing the synthesis of 4'-Amino[1,1'-biphenyl]-2-sulfonamide to improve yield and purity?
Answer:
- Microwave-assisted synthesis under solvent-free conditions can accelerate reaction kinetics and reduce byproducts. For example, sulfonylation of amines using benzenesulfonyl fluoride derivatives under microwave irradiation (150–200°C, 10–15 min) improves reaction efficiency .
- Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to isolate high-purity fractions. Validate purity (>98%) via reverse-phase HPLC with UV detection at 254 nm .
Basic: How can researchers confirm the structural identity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm biphenyl connectivity and sulfonamide group integration (e.g., aromatic protons at δ 7.2–8.0 ppm, NH signals at δ 5.5–6.0 ppm) .
- X-ray crystallography : Co-crystallize with benzoic acid derivatives to resolve molecular conformation. Hydrogen bonding between the sulfonamide NH and carboxylic acid groups stabilizes the crystal lattice .
Basic: What protocols are used to assess solubility and stability of this compound in biological assay buffers?
Answer:
- Solubility screening : Perform shake-flask experiments in PBS (pH 7.4) or DMSO-aqueous mixtures. Quantify solubility via UV-Vis spectroscopy at λmax ≈ 280 nm .
- Stability testing : Incubate the compound in simulated physiological conditions (37°C, pH 7.4) for 24–72 hours. Monitor degradation using LC-MS with a QDa detector to identify hydrolyzed or oxidized products .
Advanced: How does substitution at the 4'-position of the biphenyl scaffold influence biological activity and metabolic stability?
Answer:
- Structure-Activity Relationship (SAR) : Introducing heterocyclic groups (e.g., oxazole) at the 4'-position enhances endothelin-A (ET) receptor binding (K < 1 nM) and reduces oxidative metabolism. For example, 4'-oxazolyl substitution in BMS-193884 improves potency 10-fold compared to unsubstituted analogs .
- Metabolic stability : Replace labile substituents (e.g., methyl groups) with electron-withdrawing moieties (e.g., trifluoromethyl) to inhibit cytochrome P450-mediated oxidation .
Advanced: What strategies improve the metabolic stability of this compound derivatives in preclinical models?
Answer:
- In vitro microsomal assays : Screen compounds using human liver microsomes (HLM) with NADPH cofactor. Measure half-life (t) and intrinsic clearance (CL) to prioritize stable analogs .
- Deuterium incorporation : Replace metabolically labile hydrogen atoms with deuterium at positions prone to oxidation (e.g., benzylic C-H) to slow metabolism via the kinetic isotope effect .
Advanced: How to design enzyme inhibition assays for evaluating this compound as a serine protease inhibitor?
Answer:
- Fluorogenic substrate assays : Use substrates like Z-Gly-Gly-Arg-AMC (λex/λem = 380/460 nm). Monitor inhibition kinetics (IC) under pseudo-first-order conditions with varying inhibitor concentrations .
- Crystallographic docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to the protease active site. Validate with X-ray co-crystal structures .
Advanced: What techniques are effective for co-crystallizing this compound with target proteins?
Answer:
- Vapor diffusion : Use hanging-drop setups with reservoir solutions containing PEG 3350 (15–20% w/v) and 0.1 M HEPES (pH 7.5). Optimize protein:ligand molar ratios (1:2 to 1:5) .
- Hydrogen bond engineering : Introduce co-formers (e.g., benzoic acid) to stabilize sulfonamide-protein interactions. Analyze packing motifs via Mercury software .
Advanced: How to design pharmacokinetic (PK) studies for this compound analogs in rodent models?
Answer:
- Dosing regimens : Administer intravenously (1–5 mg/kg) or orally (10–50 mg/kg) to assess bioavailability. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
- LC-MS/MS quantification : Use a Shimadzu 8060 system with electrospray ionization (ESI+) to detect parent and metabolite ions (e.g., m/z 345 → 280 for the parent compound) .
Advanced: How to resolve contradictions in biological activity data between in vitro and in vivo studies?
Answer:
- Orthogonal assays : Cross-validate in vitro IC values with ex vivo tissue binding studies (e.g., rat aortic ring assays for ET antagonism) .
- Plasma protein binding : Measure free fraction using equilibrium dialysis. Adjust dosing based on unbound drug concentration .
Advanced: What crystallographic methods determine the conformational flexibility of this compound in solid-state structures?
Answer:
- Torsion angle analysis : Use Mercury software to calculate dihedral angles between biphenyl rings (e.g., 30–45° in co-crystals with benzoic acid) .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O bonds) to quantify packing efficiency and conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
